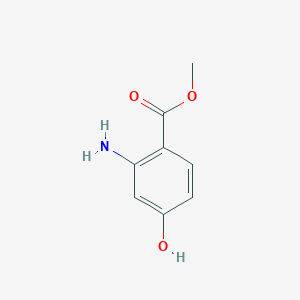

Methyl 2-amino-4-hydroxybenzoate

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

In the field of organic synthesis, Methyl 2-amino-4-hydroxybenzoate serves as a valuable building block. scribd.com Its functional groups—amino, hydroxyl, and methyl ester—offer multiple sites for chemical reactions. This allows for the construction of elaborate molecules, including those with heterocyclic ring systems.

The compound's relevance extends significantly into medicinal chemistry. smolecule.com The structural framework of this compound is a component of various larger molecules that are investigated for potential therapeutic activities. The presence of both hydrogen bond donors (amino and hydroxyl groups) and a hydrogen bond acceptor (the ester carbonyl) allows for interactions with biological targets like enzymes and receptors. For instance, it has been used as a starting material in the synthesis of macrocyclic inhibitors of ULK1/2, kinases involved in autophagy, which is a target in cancer research. google.com

Scope of Academic Research on this compound and its Structural Analogues

Academic research has explored the utility of this compound and its related structures. Studies often focus on its role as an intermediate in the synthesis of complex organic molecules. Researchers investigate its reactivity to develop new synthetic methodologies.

Investigations into its structural analogues, such as those with different alkoxy or alkyl groups, are also prevalent. This comparative research helps in understanding how modifications to the core structure influence the chemical and physical properties of the resulting compounds. Key analogues that are often studied for comparative purposes include Methyl 2-amino-5-hydroxybenzoate and Methyl 2-amino-4,6-dimethoxybenzoate. ambeed.com The study of these analogues is crucial for fine-tuning the properties of molecules designed for specific applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBBOJKNCVSVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401568-70-5 | |

| Record name | methyl 2-amino-4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 2 Amino 4 Hydroxybenzoate and Its Derivatives

Direct Synthesis Pathways and Process Optimization

The direct synthesis of methyl 2-amino-4-hydroxybenzoate, while not as extensively documented as its isomers, can be approached through established organic chemistry reactions. The optimization of these pathways is critical for achieving high yields and purity, which are essential for its use in further synthetic steps.

Optimization of Reaction Conditions and Yields

The synthesis of this compound can be strategically achieved through the esterification of the corresponding carboxylic acid, 2-amino-4-hydroxybenzoic acid. A common and effective method for this transformation is Fischer esterification. This reaction typically involves heating the carboxylic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used, which also serves as the solvent. The reaction mixture is typically heated under reflux for an extended period to ensure complete conversion.

Another approach involves the reduction of a nitro group precursor, such as methyl 4-hydroxy-2-nitrobenzoate. This reduction is a key step and can be achieved using various reducing agents. A notable method involves the use of iron powder in acetic acid. mdpi.com The reaction is carried out by stirring the nitro compound with powdered iron in acetic acid at a moderately elevated temperature, for instance, 50-60°C. mdpi.com This method is often preferred in industrial settings due to the low cost and relative safety of iron. Other catalytic hydrogenation methods, for example using palladium on carbon (Pd/C) or Raney Nickel, can also be employed, although they may sometimes lead to incomplete conversions. mdpi.com

The table below summarizes key reaction conditions for related syntheses, which can be adapted for this compound.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Esterification | 4-amino-3-nitrobenzoic acid | Methanol, concentrated sulfuric acid (catalytic), reflux | Methyl 4-amino-3-nitrobenzoate | 97% | chemicalbook.com |

| Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | Nitric acid, acetic acid, acetic anhydride, 0-5°C to room temp | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Not specified | mdpi.com |

| Nitro Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered iron, acetic acid, methanol, 50-60°C | Methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate | 77% | mdpi.com |

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the adoption of green chemistry principles in chemical synthesis to minimize environmental impact. For the synthesis of this compound and its derivatives, several green approaches can be considered. One such approach is the use of biocatalysis. For instance, the synthesis of 4-hydroxybenzoic acid (4-HBA), a related compound, has been achieved from renewable feedstocks like L-tyrosine using a multi-enzyme cascade in Escherichia coli. nih.gov This whole-cell biocatalysis approach offers a sustainable alternative to traditional chemical synthesis, which often relies on petroleum-derived starting materials and harsh reaction conditions. nih.gov

Another green chemistry strategy involves the use of microwave irradiation to accelerate reactions, often leading to higher yields and shorter reaction times. uokerbala.edu.iq This technique has been successfully applied in the synthesis of various heterocyclic compounds, including derivatives of 2-aminobenzothiazole. uokerbala.edu.iq The use of environmentally benign solvents and catalysts is also a key aspect of green chemistry. For example, some syntheses are being developed to proceed in aqueous media or use solid-supported catalysts that can be easily recovered and reused.

Synthesis of Benzo[d]thiazole Derivatives Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of benzo[d]thiazole derivatives. nih.govacs.org The benzo[d]thiazole scaffold is present in numerous biologically active compounds and is a significant target in medicinal chemistry. acs.orgnih.gov

Cyclization and Condensation Reactions in Heterocyclic Synthesis

The formation of the benzo[d]thiazole ring from this compound typically involves a cyclization reaction. A common and efficient method for this transformation is the reaction of the aminobenzoate with potassium thiocyanate (B1210189) (KSCN) and bromine in acetic acid. nih.govacs.org In this reaction, the amine group of the precursor attacks the thiocyanate, which is activated by bromine, leading to the formation of a thiourea (B124793) intermediate. This intermediate then undergoes intramolecular cyclization to form the thiazole (B1198619) ring, followed by aromatization to yield the final benzo[d]thiazole product. This method has been shown to be effective for the synthesis of a variety of substituted 2-aminobenzo[d]thiazoles with moderate to good yields. acs.org

Role of Protecting Groups in Targeted Synthesis

In the synthesis of complex molecules like benzo[d]thiazole derivatives from precursors with multiple reactive functional groups, the use of protecting groups is often essential. organic-chemistry.org A protecting group temporarily masks a functional group to prevent it from reacting under certain conditions, allowing for selective reactions at other sites in the molecule. organic-chemistry.org

In the context of synthesizing benzo[d]thiazole derivatives from this compound, both the amino and hydroxyl groups may require protection depending on the desired reaction sequence. For instance, the amino group can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group. nih.govacs.org This is achieved by reacting the aminobenzoate with di-tert-butyl dicarbonate (B1257347). nih.govacs.org The Boc group is stable under many reaction conditions but can be easily removed with acid. acs.org

The hydroxyl group can be protected with various groups, with the tert-butyldimethylsilyl (TBDMS) group being a notable example. nih.govacs.org The TBDMS group is introduced by reacting the hydroxyl group with TBDMSCl in the presence of a base like pyridine. nih.gov A key advantage of the TBDMS group is that it can be removed under mild conditions, often during the work-up phase of the cyclization reaction. acs.org The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and derivatization of specific functional groups. organic-chemistry.org

The following table outlines common protecting groups used in the synthesis of related compounds.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

| Amino | tert-Butyloxycarbonyl | Boc | Trifluoroacetic acid (TFA) | acs.orgyoutube.com |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Acidic conditions or fluoride (B91410) ion source | nih.govacs.org |

| Carboxyl | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) | youtube.com |

Selective Derivatization Strategies of Functional Groups

Once the benzo[d]thiazole core has been synthesized, the functional groups present on the ring can be selectively derivatized to create a library of new compounds for biological screening. acs.org The presence of a hydroxyl group and a carboxylate group on the benzo[d]thiazole ring derived from this compound offers multiple points for modification.

For example, the hydroxyl group can be alkylated through reactions like the Williamson ether synthesis. nih.govacs.org This involves treating the hydroxybenzo[d]thiazole with a base to form an alkoxide, which then reacts with an alkyl halide to form an ether. This allows for the introduction of a wide variety of alkyl or aryl groups at this position. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, further expanding the chemical diversity of the synthesized compounds. These selective derivatization strategies are crucial for exploring the structure-activity relationships of new benzo[d]thiazole derivatives in drug discovery programs. acs.org

Exploration of Related Aminohydroxybenzoate Ester Syntheses

The synthesis of aminohydroxybenzoate esters is a significant area of research due to the utility of these compounds as scaffolds in medicinal chemistry and materials science. The methodologies employed for the synthesis of isomers and derivatives of this compound provide valuable insights into the chemical strategies available for this class of compounds. These methods often involve classical reactions such as esterification and amination, as well as modern catalytic approaches.

A common route to aminohydroxybenzoate esters is the direct esterification of the corresponding aminohydroxybenzoic acid. For instance, the synthesis of Methyl 4-amino-2-hydroxybenzoate (B10774363), an isomer of the target compound, is typically achieved through Fischer esterification of 4-amino-2-hydroxybenzoic acid. This reaction involves heating the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. prepchem.com The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Table 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate via Fischer Esterification. prepchem.com

| Reactant | Reagent | Catalyst | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-Hydroxy-4-aminobenzoic Acid | Methanol | Sulfuric Acid | Methanol | 24-48 hours | 62% |

Another related synthesis involves the preparation of 2-hydroxy-4-aminobenzoic acid itself. One method starts with m-aminophenol, which reacts with a sodium alkoxide in an alcohol solvent to form the sodium salt. This intermediate is then carboxylated using carbon dioxide under pressure to yield the desired acid after acidification. google.com

The synthesis of more complex derivatives often requires the use of protecting groups. For example, in the synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2-hydroxybenzoate, the amino group of methyl 4-amino-2-hydroxybenzoate is protected with a di-tert-butyl dicarbonate (Boc-anhydride) to facilitate further transformations on other parts of the molecule. nih.gov

Reductive amination represents a versatile and widely used method for the synthesis of amines, which can be adapted for the preparation of aminobenzoate esters. libretexts.orgmasterorganicchemistry.com This two-part process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. libretexts.orgyoutube.com The second step is the reduction of this intermediate to the corresponding amine using a suitable reducing agent. masterorganicchemistry.comyoutube.com The choice of reducing agent is crucial for the success of the reaction, especially in "one-pot" procedures where the imine formation and reduction occur concurrently. youtube.com Sodium cyanoborohydride (NaBH₃CN) is a particularly effective reagent as it is selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.comyoutube.com

Table 2: Common Reducing Agents for Reductive Amination. masterorganicchemistry.comyoutube.com

| Reducing Agent | Abbreviation | Characteristics |

|---|---|---|

| Sodium borohydride | NaBH₄ | Can reduce aldehydes and ketones; less selective for imines. |

| Sodium cyanoborohydride | NaBH₃CN | Highly selective for imines/iminium ions over carbonyls. |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C, Ni) | Effective but can sometimes lead to over-reduction. |

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to construct C-N bonds in the synthesis of aminobenzoate ester derivatives. The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl halide or triflate. nih.gov This reaction is highly versatile and has been used to synthesize a wide array of N-aryl aminobenzoate derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.gov Optimization of these components is often necessary to achieve high yields, as demonstrated in the synthesis of N-aryl-debenzeyldonepezil analogues where various ligands, bases, and solvents were screened. nih.gov

Table 3: Optimization of Buchwald-Hartwig Amination for an N-Aryl Derivative. nih.gov

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ (10) | Xantphos (20) | t-BuOK (3) | 1,4-dioxane | 78% |

| Pd(OAc)₂ (10) | RuPhos (20) | t-BuOK (3) | 1,4-dioxane | 85% |

| Pd(OAc)₂ (10) | Mephos (20) | t-BuOK (3) | 1,4-dioxane | 89% |

| Pd(OAc)₂ (10) | Mephos (20) | t-BuONa (3) | 1,4-dioxane | 62% |

| Pd(OAc)₂ (10) | Mephos (20) | K₂CO₃ (3) | 1,4-dioxane | 35% |

| Pd(OAc)₂ (10) | Mephos (20) | t-BuOK (3) | THF | 23% |

Chemical Transformations and Derivatization Strategies of Methyl 2 Amino 4 Hydroxybenzoate

Functional Group Modifications

The structure of Methyl 2-amino-4-hydroxybenzoate incorporates three distinct functional groups—a primary aromatic amine, a phenolic hydroxyl group, and a methyl ester. This trifunctional nature allows for a wide range of selective modifications, making it a versatile starting material for creating diverse derivatives. The reactivity of each group can be independently harnessed to build molecular complexity.

Amine Group Derivatization

The primary amine group (-NH₂) is a potent nucleophile and a key site for derivatization. It readily undergoes acylation reactions with acyl chlorides or anhydrides to form stable amide linkages. A notable example is the acetylation of the amine group, which converts it to an acetamido group (-NHCOCH₃). This transformation is often performed to alter the electronic properties of the benzene (B151609) ring or to serve as a protecting group during subsequent reactions on other parts of the molecule.

Hydroxyl Group Derivatization (e.g., Williamson Ether Synthesis)

The phenolic hydroxyl group (-OH) can be converted into an ether through various methods, with the Williamson ether synthesis being a classic and effective strategy. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or a carbonate, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., ethyl iodide) to form an ether. This modification can significantly alter the solubility and biological properties of the parent molecule.

A compound that exemplifies the derivatization of both the amine and hydroxyl groups is Ethopabate. In this derivative, the amine group is acetylated, and the hydroxyl group is converted to an ethoxy ether, demonstrating the sequential and selective modification possible with the this compound scaffold. vaikunthchemicals.in

Ester Group Transformations

The methyl ester group (-COOCH₃) is susceptible to several important transformations. The most common is hydrolysis, which can be carried out under acidic or basic conditions to convert the ester into a carboxylic acid (-COOH). This transformation is fundamental in the synthesis of many pharmaceutical compounds, as the resulting carboxylic acid can participate in further reactions or enhance water solubility. Another potential transformation is transesterification, where the methyl group is exchanged for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of an acid or base catalyst.

Table 1: Examples of Functional Group Modifications

| Functional Group | Transformation Type | Reagents | Product Functional Group |

|---|---|---|---|

| Amine (-NH₂) | Acylation (Acetylation) | Acetic Anhydride or Acetyl Chloride | Amide (-NHCOCH₃) |

| Hydroxyl (-OH) | Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (e.g., CH₃CH₂I) | Ether (-OCH₂CH₃) |

| Ester (-COOCH₃) | Hydrolysis | H₂O, Acid or Base Catalyst | Carboxylic Acid (-COOH) |

Utilization as a Scaffold in Heterocyclic Chemistry

The arrangement of the amine and hydroxyl groups ortho to each other on the benzene ring makes this compound an ideal precursor for synthesizing fused heterocyclic compounds. This o-aminophenol moiety can react with various reagents to form five- or six-membered rings, which are core structures in many biologically active molecules. vaikunthchemicals.innih.gov

Benzoxazole Synthesis : The o-aminophenol structure can undergo cyclization with reagents like cyanogen (B1215507) bromide or, less toxically, with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid, to yield 2-aminobenzoxazole (B146116) derivatives. nih.gov This reaction capitalizes on the nucleophilicity of both the amine and hydroxyl groups to build the oxazole (B20620) ring.

Benzoxazine Synthesis : In a Mannich-type condensation reaction, this compound can react with an aldehyde (such as formaldehyde) and a primary amine to form a 3,4-dihydro-2H-1,3-benzoxazine ring. nih.govresearchgate.net The ortho positioning of the hydroxyl group and the open position on the benzene ring ortho to the amine group facilitate this cyclization.

Quinolone Synthesis : The molecule serves as a valuable starting material for various quinoline (B57606) and quinolone syntheses, which are important pharmacophores. mdpi.com For instance, through the Combes quinoline synthesis, the primary amine can be condensed with a β-diketone under acidic conditions to form a substituted quinoline. wikipedia.orgnih.gov Alternatively, after hydrolysis of its ester group, the resulting 2-aminobenzoic acid derivative can undergo condensation and cyclization with β-ketoesters to form 4-quinolone structures, a core component of many antibacterial agents. nih.govmdpi.com

Table 2: Heterocyclic Systems Derived from this compound Scaffold

| Heterocyclic System | General Synthetic Method | Key Reagents |

|---|---|---|

| Benzoxazole | Cyclization of o-aminophenol | Cyanogen Bromide or other electrophilic cyanating agents. nih.gov |

| Benzoxazine | Mannich Condensation | Formaldehyde and a primary amine. nih.govresearchgate.net |

| Quinolone | Combes Synthesis / Conrad-Limpach | β-Diketones or β-Ketoesters. wikipedia.orgnih.gov |

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, particularly in chromatography, it is often necessary to derivatize target analytes to improve their detection and separation properties. This compound, with its polar amine and hydroxyl groups, can be modified to enhance its performance in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The primary goal of such derivatization is typically to introduce a moiety (a tag) that is easily detectable by common analytical detectors.

Amine Group Derivatization : The primary amine is the most common target for derivatization. Reagents like dansyl chloride, dabsyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and o-phthalaldehyde (B127526) (OPA) react specifically with primary amines. These tags introduce strong chromophores (for UV-Vis detection) or fluorophores (for highly sensitive fluorescence detection), allowing for the quantification of the analyte at very low concentrations.

Hydroxyl Group Derivatization : The phenolic hydroxyl group can also be targeted. Silylation (e.g., using BSTFA) or acylation can increase the molecule's volatility, making it more suitable for analysis by GC-MS. This also reduces the polarity, which can lead to better peak shapes in reversed-phase HPLC.

Combined Derivatization : For mass spectrometry (MS) based methods, derivatization can be used to increase ionization efficiency and control fragmentation. Tagging schemes that modify both amine and hydroxyl groups can enhance signal response and improve chromatographic performance.

Table 3: Common Derivatizing Agents and Their Analytical Advantages

| Derivatizing Agent | Target Functional Group | Analytical Technique | Advantage Conferred |

|---|---|---|---|

| Dansyl Chloride | Amine (-NH₂) | HPLC-Fluorescence/UV, LC-MS | Adds a highly fluorescent tag for sensitive detection. |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amine (-NH₂) | HPLC-Fluorescence/UV | Introduces a stable, strongly fluorescent group. |

| o-Phthalaldehyde (OPA) | Amine (-NH₂) | HPLC-Fluorescence | Rapid reaction to form a fluorescent isoindole product. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amine (-NH₂), Hydroxyl (-OH) | GC-MS | Increases volatility and thermal stability for GC analysis. |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 4 Hydroxybenzoate and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete and unambiguous assignment of all proton and carbon signals in methyl 2-amino-4-hydroxybenzoate can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons, the amino group protons, the hydroxyl proton, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) of the aromatic protons reveal their substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule. docbrown.info Each carbon atom in this compound, including those in the benzene ring, the carboxyl group, and the methyl group, gives rise to a distinct signal. docbrown.info The chemical shifts are influenced by the electronic environment of each carbon atom.

2D NMR Correlational Analyses: To definitively assign the proton and carbon signals and to understand the spatial relationships between atoms, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It helps to establish the connectivity of protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It is instrumental in assigning the carbon signal for each protonated carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This information is vital for determining the three-dimensional structure and conformation of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Ar-H3 | 5.98 | d | 2.1 |

| Ar-H5 | 6.10 | dd | 8.7, 2.1 |

| Ar-H6 | 7.43 | d | 8.7 |

| NH₂ | 6.14 | s | |

| OH | 10.76 | s | |

| OCH₃ | 3.77 | s |

Data sourced from predicted values. ichemical.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 108.9 |

| C2 | 152.3 |

| C3 | 98.1 |

| C4 | 154.7 |

| C5 | 106.3 |

| C6 | 132.5 |

| C=O | 169.2 |

| OCH₃ | 51.4 |

Note: The assignments are based on general knowledge of substituted benzene derivatives and may require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. docbrown.info For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (167.16 g/mol ). nist.govuni.lu The high-resolution mass spectrum would provide the exact mass, allowing for the determination of the molecular formula, C₈H₉NO₃. uni.lu

The fragmentation pattern in the mass spectrum provides valuable clues about the structure of the molecule. docbrown.info Common fragmentation pathways for this compound might include:

Loss of the methoxy (B1213986) group (•OCH₃) from the molecular ion to give a fragment at m/z 136.

Loss of the entire methyl ester group (•COOCH₃) to yield a fragment at m/z 108.

Decarboxylation (loss of CO₂) from a rearranged molecular ion.

Table 3: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 168.06552 | 132.4 |

| [M+Na]⁺ | 190.04746 | 140.8 |

| [M-H]⁻ | 166.05096 | 135.0 |

| [M+NH₄]⁺ | 185.09206 | 152.0 |

| [M+K]⁺ | 206.02140 | 139.3 |

| [M+H-H₂O]⁺ | 150.05550 | 126.9 |

Data sourced from predicted values. uni.lu

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its complexes, the precise arrangement of atoms in the crystal lattice can be determined. This includes bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular geometry.

For related structures, such as 2-amino-4-methylpyridinium 4-hydroxybenzoate (B8730719), X-ray diffraction analysis has revealed detailed crystal data, including the unit cell dimensions and space group. researchgate.net For instance, this related compound crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net Such analyses for this compound would provide a foundational understanding of its solid-state structure.

Table 4: Example Crystal Data for a Related Compound (2-Amino-4-methylpyridinium 4-hydroxybenzoate)

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.069 (1) |

| b (Å) | 9.1387 (6) |

| c (Å) | 11.3367 (9) |

| β (°) | 112.841 (3) |

| V (ų) | 1247.81 (16) |

| Z | 4 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

The packing of molecules in a crystal is governed by various intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid state.

Hydrogen Bonding: In this compound, the amino (-NH₂) and hydroxyl (-OH) groups are capable of acting as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as hydrogen bond acceptors. X-ray crystallography can precisely map these hydrogen bonding networks. nih.gov In the crystal structures of similar molecules, extensive hydrogen bonding is often observed, forming chains, sheets, or three-dimensional networks that stabilize the crystal lattice. iucr.orgnih.gov For example, in 2-amino-4-methylpyridinium 3-hydroxybenzoate, N-H···O and O-H···O hydrogen bonds create complex three-dimensional networks. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 2 Amino 4 Hydroxybenzoate

Quantum Mechanical Calculations (e.g., Hartree-Fock, Density Functional Theory)

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and geometry of a molecule. Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing insights into molecular properties. nih.gov HF is an ab initio method that approximates the many-electron wavefunction, while DFT, a widely used alternative, calculates the electron density to determine the system's energy and other properties. nih.govresearchgate.net For a molecule like Methyl 2-amino-4-hydroxybenzoate, DFT, particularly with a functional like B3LYP and a basis set such as 6-311G(d,p), would be suitable for obtaining a balance between computational cost and accuracy. nih.gov

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure, of a molecule. nih.gov This process calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located.

For this compound, key structural parameters of interest include the bond lengths, bond angles, and dihedral angles. While specific experimental or calculated data for this molecule is not available, a study on the closely related Methyl 4-hydroxybenzoate (B8730719) provides a reference for the expected values of the core benzoate (B1203000) structure. nih.gov The calculations for this analog were performed using both HF and DFT (B3LYP) methods with a 6-311G(d,p) basis set. nih.gov The presence of the amino group at the C2 position in the target molecule would be expected to influence the geometry of the benzene (B151609) ring and the orientation of the adjacent ester group due to electronic effects and potential intramolecular hydrogen bonding between the amine's hydrogen and the carbonyl oxygen of the ester.

Table 1: Theoretical and Experimental Geometrical Parameters for the Analogous Compound, Methyl 4-hydroxybenzoate nih.gov Note: This data is for Methyl 4-hydroxybenzoate, not this compound.

| Parameter | Bond/Angle | Experimental (XRD) | Theoretical (DFT/B3LYP) | Theoretical (HF) |

|---|---|---|---|---|

| Bond Length (Å) | C1-C2 | 1.385 | 1.393 | 1.383 |

| C1-O7 (C=O) | 1.216 | 1.215 | 1.194 | |

| C4-O8 (C-OH) | 1.363 | 1.362 | 1.346 | |

| Bond Angle (°) | C2-C1-C6 | 119.8 | 120.1 | 120.2 |

| O7-C1-C2 | 124.0 | 124.2 | 124.4 | |

| C3-C4-O8 | 118.0 | 118.0 | 118.6 | |

| Dihedral Angle (°) | O7-C1-C2-C3 | 180.0 | 180.0 | 180.0 |

| C2-C1-O9-C10 | 179.7 | 180.0 | 180.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap Determination)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the key orbitals involved in chemical reactions. youtube.com The energy difference between the HOMO and LUMO is the HOMO-LUMO gap (ΔE), a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. nih.gov A smaller gap suggests higher reactivity.

For this compound, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are expected to raise the energy of the HOMO, while the electron-withdrawing methyl ester (-COOCH₃) group influences the LUMO. A computational study on Methyl 4-hydroxybenzoate provides reference values for the HOMO, LUMO, and energy gap. nih.gov The introduction of the strong electron-donating amino group at the ortho position in the target compound would likely increase the HOMO energy and decrease the energy gap, enhancing its reactivity compared to the analog.

Table 2: Calculated Frontier Molecular Orbital Energies for the Analogous Compound, Methyl 4-hydroxybenzoate nih.gov Note: This data is for Methyl 4-hydroxybenzoate, not this compound.

| Parameter | DFT/B3LYP (eV) | HF (eV) |

|---|---|---|

| EHOMO | -6.19 | -8.62 |

| ELUMO | -1.42 | 1.52 |

| Energy Gap (ΔE) | 4.77 | 10.14 |

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). medjchem.com This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. The process involves generating various conformations of the ligand within the receptor's active site and scoring them based on a force field to estimate the strength of the interaction.

A molecular docking study of this compound would require a specific protein target. For instance, if investigating its potential as an antibacterial agent, it could be docked against a key bacterial enzyme. The simulation would reveal:

Binding Affinity: A score, usually in kcal/mol, that estimates the free energy of binding. More negative values indicate stronger binding.

Binding Pose: The most stable 3D orientation of the ligand in the receptor's active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. The hydroxyl, amino, and carbonyl groups of this compound would be expected to be primary sites for hydrogen bonding.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico prediction of ADME properties is a vital step in early-stage drug development to assess the pharmacokinetic profile of a compound. nih.govnih.gov Various computational models, such as those available on the SwissADME server, use a molecule's structure to predict properties that determine its viability as a drug. These predictions help to identify potential liabilities before costly synthesis and testing. Key predicted parameters include lipophilicity (LogP), water solubility, and adherence to drug-likeness rules like Lipinski's Rule of Five.

For this compound, ADME properties were predicted using its molecular structure. The results suggest good gastrointestinal absorption and bioavailability.

Table 3: Predicted ADME and Physicochemical Properties for this compound Data predicted using the SwissADME online tool.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 167.16 g/mol | Complies with Lipinski's rule (< 500) |

| LogP (Consensus) | 1.29 | Optimal lipophilicity; complies with Lipinski's rule (< 5) |

| H-bond Donors | 2 (from -OH and -NH₂) | Complies with Lipinski's rule (≤ 5) |

| H-bond Acceptors | 4 (from O=C-O and N) | Complies with Lipinski's rule (≤ 10) |

| Topological Polar Surface Area (TPSA) | 75.61 Ų | Indicates good potential for cell membrane permeability (< 140 Ų) |

| Water Solubility (ESOL) | LogS = -1.68 | Classed as 'Soluble' |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed orally |

| Bioavailability Score | 0.55 | Indicates good probability of having drug-like properties |

Charge Density Distribution Analysis

Charge density distribution analysis provides a detailed picture of the electron distribution within a molecule. A common way to visualize this is through a Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP map plots the electrostatic potential onto the molecule's electron density surface, revealing its charge distribution and indicating regions of relative positive or negative potential. This information is invaluable for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. researchgate.net

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as well as the nitrogen atom of the amino (-NH₂) group. These regions represent the most likely sites for attack by electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups. These are the primary sites for nucleophilic attack and are indicative of the molecule's hydrogen-bond donating capacity.

Neutral Potential (Green): Predominantly over the carbon atoms of the aromatic ring.

This analysis helps to rationalize the molecule's reactivity and its ability to form specific non-covalent interactions, which is fundamental to its behavior in a biological system.

Biological and Pharmacological Research Applications of Methyl 2 Amino 4 Hydroxybenzoate and Its Bioactive Analogues

Exploration of Antimicrobial and Antitubercular Activities

The search for novel antimicrobial and antitubercular agents is a critical area of pharmaceutical research. Derivatives of methyl 2-amino-4-hydroxybenzoate have been investigated for their potential in this domain, showing promise as scaffolds for the development of new therapeutic agents.

Research into related structures, such as 4-hydroxybenzoic acid esters, commonly known as parabens, has established their wide-ranging antimicrobial effects. These compounds are effective against various microorganisms, although their activity can be limited by poor water solubility, a factor that increases with the length of the alkyl chain. nih.gov A study on a hydrophilic analogue, 1-O-(4-hydroxybenzoyl)-glycerol, demonstrated antimicrobial activity against Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. nih.govresearchgate.net Notably, at lower concentrations (1.25 mmol/L and 2.5 mmol/L), its activity was comparable or even superior to that of some commercially used parabens, particularly against S. aureus. nih.govresearchgate.net This suggests that modifications to the ester group of 4-hydroxybenzoic acid can yield compounds with significant antimicrobial potential. nih.govresearchgate.net

Furthermore, cyanopyridine derivatives incorporating an amino group have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against both Gram-positive (B. megaterium, S. aureus) and Gram-negative (Escherichia coli, S. taphimarium) bacteria, as well as the fungus Aspergillus niger. worldnewsnaturalsciences.com This highlights the potential of the aminopyridine scaffold, structurally related to aminobenzoates, in developing new antimicrobial agents. worldnewsnaturalsciences.com

In the context of antitubercular activity, various heterocyclic compounds containing amino and hydroxyl functionalities have been explored. For instance, novel 4-anilinoquinolines and 4-anilinoquinazolines have been identified as inhibitors of Mycobacterium tuberculosis (Mtb). nih.gov One of the most potent compounds identified was 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, with a Minimum Inhibitory Concentration (MIC90) value in the range of 0.63-1.25 μM. nih.gov This research underscores the importance of the substituted aniline (B41778) moiety, which shares structural similarities with the aminobenzoate structure, in anti-Mtb activity. nih.gov

Elucidation of Mechanisms of Action (e.g., Inhibition of Bacterial Cell Wall Synthesis)

A key mechanism of action for many antibiotics is the inhibition of bacterial cell wall synthesis, a target that is absent in human cells, making it an attractive strategy for developing selective antibacterial agents. frontiersin.org The bacterial cell wall, primarily composed of peptidoglycan, is essential for maintaining cell integrity and shape. nih.govmemory-pharm.com Its synthesis is a complex process involving several enzymatic steps, which can be targeted by antimicrobial compounds. frontiersin.org

While direct studies on the mechanism of action of this compound are limited, research on analogous compounds provides insights into potential pathways. For example, some antibiotics inhibit the initial steps of peptidoglycan synthesis. Fosfomycin, for instance, inhibits the enzyme MurA, which catalyzes the first committed step in this pathway. frontiersin.orgmemory-pharm.com Other compounds, like the 5-benzylidenethiazolidin-4-ones, have been shown to inhibit MurD ligase, an enzyme further down the synthesis pathway. frontiersin.org

A prominent mechanism involves the inhibition of the later stages of cell wall synthesis. Beta-lactam antibiotics, such as penicillins, and glycopeptide antibiotics, like vancomycin, interfere with the cross-linking of peptidoglycan chains. memory-pharm.com Vancomycin achieves this by binding to the D-alanyl-D-alanine precursor, sterically hindering the formation of peptide cross-links. memory-pharm.com Another class of potent antitubercular agents, the 8-nitrobenzothiazinones (BTZs), inhibit the enzyme decaprenylphosphoryl-β-d-ribose 2′-oxidase (DprE1), which is crucial for the biosynthesis of the mycobacterial cell wall. nih.gov

The antimicrobial activity of parabens (4-hydroxybenzoic acid esters) is generally attributed to the disruption of membrane transport and the inhibition of DNA and RNA synthesis. However, some studies suggest that they may also interfere with cell wall integrity, although this is not their primary mechanism of action.

Investigation of Synergistic Effects with Other Therapeutic Agents

The combination of antimicrobial agents is a promising strategy to enhance efficacy and combat the development of drug resistance. Synergistic effects can be achieved when the combined action of two or more drugs is greater than the sum of their individual effects.

Studies have shown that esters of p-hydroxybenzoic acid (parabens) can act synergistically when combined. nih.gov The antimicrobial activity of parabens generally increases with the length of the alkyl chain, but so do concerns about toxicity. nih.gov By combining different parabens, it is possible to achieve a greater antimicrobial effect at a lower total concentration, potentially reducing side effects. nih.gov For example, specific mixtures of methyl, ethyl, propyl, and butyl parabens have demonstrated superior antimicrobial activity compared to standard mixtures, even at half the total concentration. nih.gov

Another approach involves combining a compound with an agent that enhances its penetration into the bacterial cell. For instance, a synergistic antimicrobial effect has been observed with the simultaneous treatment of UV-A light and propyl paraben (4-hydroxybenzoic acid propyl ester). cabidigitallibrary.org This combination was effective against Escherichia coli O157:H7 and could reduce cross-contamination during the washing of spinach leaves without negatively affecting the product's quality. cabidigitallibrary.org

Enzyme Inhibition Studies

This compound and its analogues have been investigated for their potential to inhibit various enzymes, a key strategy in the development of new therapeutic agents for a range of diseases.

Inhibition of Glutathione-Related Enzymes (Glutathione Reductase, Glutathione (B108866) S-Transferase)

Glutathione reductase (GR) and glutathione S-transferase (GST) are crucial enzymes in the cellular antioxidant defense and detoxification systems. researchgate.net Inhibitors of these enzymes are of interest for their potential to sensitize cancer cells to chemotherapy and as antimalarial agents. researchgate.netnih.gov

A study on 3-amino-benzoic acid methyl ester derivatives demonstrated their inhibitory effects on both human glutathione reductase (hGR) and human glutathione S-transferase (hGST). researchgate.net The results indicated that methyl 3-amino-5-chlorobenzoate was the most potent inhibitor of hGR, with a Ki value of 0.524 ± 0.109 μM. researchgate.net For hGST, methyl 3-amino-4-nitrobenzoate was the most effective inhibitor, with a Ki value of 37.05 ± 4.487 μM. researchgate.net Molecular docking studies supported these findings, predicting strong binding affinities of these derivatives to the respective enzyme receptors. researchgate.net

Another compound, 2,4-dihydroxybenzylamine, which is structurally related to the aminohydroxybenzoate core, has been identified as a specific and irreversible inhibitor of glutathione reductase. nih.gov Its inhibitory action is time-dependent and requires the presence of NADPH. nih.gov This compound competes with the substrate, oxidized glutathione, and its effect can be mitigated by reducing agents, suggesting a mechanism involving the enzyme's active site. nih.gov

The inhibition of GST has also been explored using glutathione derivatives. nih.gov Certain derivatives that can covalently bind to the active site have shown potent inhibitory activity. nih.gov For instance, the phenylthiosulphonate derivative of GSH caused a time-dependent loss of GST 3-3 activity, which could be prevented by the presence of glutathione. nih.gov

Table 1: Inhibition of Glutathione-Related Enzymes by Bioactive Analogues

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524 ± 0.109 μM | researchgate.net |

| Methyl 3-amino-4-nitrobenzoate | Human Glutathione S-Transferase (hGST) | 37.05 ± 4.487 μM | researchgate.net |

| 2,4-Dihydroxybenzylamine | Glutathione Reductase | Irreversible inhibitor | nih.gov |

| Phenylthiosulphonate derivative of GSH | Glutathione S-Transferase 3-3 | Time-dependent inhibition | nih.gov |

Inhibition of Nitric Oxide Synthase (NOS)

Nitric oxide synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. nih.govplos.org Inhibition of NOS isoforms (nNOS, eNOS, and iNOS) is a therapeutic strategy for conditions associated with the overproduction of NO, such as inflammation and certain cardiovascular diseases. nih.gov

The synthesis of NO can be selectively inhibited by analogues of L-arginine, the substrate for NOS. nih.gov Aminoguanidine is a known competitive inhibitor of inducible nitric oxide synthase (iNOS). plos.org Its administration has been shown to protect against the development of actinomycetoma in mice infected with Nocardia brasiliensis by blocking iNOS activity. plos.org

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. nih.govresearchgate.net

Derivatives of aminobenzoic acid have been synthesized and evaluated as cholinesterase inhibitors. researchgate.net A study of 2-, 3-, and 4-aminobenzoic acid derivatives revealed that some compounds exhibited significant inhibitory potential against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Specifically, one of the 4-aminobenzoic acid derivatives showed the highest inhibition potential against AChE with an IC50 value of 1.66 ± 0.03 µM. researchgate.net Molecular docking studies indicated a strong binding affinity for this compound within the active site of AChE. researchgate.net

Furthermore, studies on p-aminobenzoic acid (PABA) derivatives have also demonstrated their potential as acetylcholinesterase inhibitors. nih.gov These findings suggest that the aminobenzoic acid scaffold is a promising starting point for the design of new AChE inhibitors. researchgate.netnih.gov Research on hydroxybenzoic acids has also shown that these compounds can act as AChE inhibitors, with their efficacy influenced by the number and position of hydroxyl groups on the aromatic ring. nih.gov

Table 2: Inhibition of Acetylcholinesterase by Bioactive Analogues

| Compound Class/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 4-Aminobenzoic acid derivative (5b) | Acetylcholinesterase (AChE) | 1.66 ± 0.03 µM | researchgate.net |

| 3-Aminobenzoic acid derivative (2c) | Butyrylcholinesterase (BChE) | 2.67 ± 0.05 µM | researchgate.net |

| p-Aminobenzoic acid (PABA) derivatives | Acetylcholinesterase (AChE) | Varies | nih.gov |

| Hydroxybenzoic acids | Acetylcholinesterase (AChE) | Varies | nih.gov |

Inhibition of 4-Hydroxybenzoyl-CoA Reductase (4-HBCR)

While direct studies on the inhibition of 4-Hydroxybenzoyl-CoA Reductase (4-HBCR) by this compound are not extensively documented in publicly available research, the enzyme's crucial role in the anaerobic degradation of aromatic compounds makes it a significant target for inhibition studies. 4-HBCR catalyzes the dehydroxylation of 4-hydroxybenzoyl-CoA to benzoyl-CoA, a key step in the metabolism of phenolic compounds by various bacteria. nih.gov The inhibition of this enzyme could have implications for controlling microbial populations in specific environments.

Research into inhibitors of enzymes in the same family or those acting on similar substrates provides insights into potential inhibitory scaffolds. For instance, studies on related enzymes have shown that substrate analogues can act as competitive inhibitors. Analogues of 4-hydroxybenzoate (B8730719), such as 2,4-dihydroxybenzoate (B8728270) and 2-hydroxy-4-methylbenzoate, have been shown to act as competitive inhibitors of 4-hydroxybenzoate-CoA ligase, an enzyme that acts upstream of 4-HBCR. researchgate.net This suggests that derivatives of 4-hydroxybenzoic acid, the core structure of this compound, have the potential to interact with the active sites of enzymes involved in this metabolic pathway. The presence of amino and hydroxyl groups on the benzene (B151609) ring of this compound could influence its binding to the active site of 4-HBCR, potentially leading to inhibitory activity. Further investigation is warranted to explore this specific interaction.

Detailed Enzyme Kinetics and Binding Affinity Analyses

Detailed kinetic studies on the interaction of this compound with 4-HBCR are not currently available. However, extensive research has been conducted on the kinetics of 4-HBCR and related enzymes with their natural substrates and various analogues.

Studies on p-hydroxybenzoate hydroxylase, another enzyme involved in aromatic compound metabolism, have revealed detailed kinetic mechanisms. The binding of the substrate, p-hydroxybenzoate, to the enzyme is a critical step that induces a conformational change and dramatically stimulates the rate of enzyme reduction by NADPH. nih.govresearchgate.net The dissociation constants for substrates and inhibitors have been determined through various techniques, including steady-state kinetics and stopped-flow spectrophotometry. nih.govresearchgate.net For example, isoflavones have been identified as competitive inhibitors of HMG-CoA reductase with respect to HMG-CoA, with Ki values in the micromolar range. nih.gov

The binding affinity of various benzoic acid derivatives to their target enzymes is influenced by the nature and position of substituents on the aromatic ring. For instance, in the inhibition of α-amylase by benzoic acid derivatives, the presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity. mdpi.com Molecular docking studies have further elucidated the binding interactions, revealing the importance of hydrogen bonding and hydrophobic interactions. mdpi.com These findings suggest that the amino and hydroxyl groups of this compound, along with the methyl ester group, would play a crucial role in determining its binding affinity and potential inhibitory activity towards enzymes like 4-HBCR.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies for this compound are limited, extensive research on benzoic acid and its derivatives provides a solid framework for understanding how structural modifications can influence their biological activities.

Key structural features that are often varied in SAR studies of benzoic acid derivatives include:

The nature and position of substituents on the aromatic ring: The presence of electron-donating groups (e.g., hydroxyl, amino, alkoxy) or electron-withdrawing groups can significantly affect the electronic properties of the molecule and its interaction with biological targets. pharmacy180.com For instance, in a series of benzoylaminobenzoic acid derivatives acting as antibacterial agents, inhibitory activity was found to increase with hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group. nih.gov

The nature of the linker or bridge: In local anesthetics derived from benzoic acid, the atom connecting the aromatic ring to the aminoalkyl group (e.g., oxygen, nitrogen, sulfur) influences potency, duration of action, and metabolic stability. pharmacy180.com

The nature of the terminal group: Modifications to the aminoalkyl group in local anesthetics, such as altering the substitution on the nitrogen atom (primary, secondary, or tertiary amine), can impact activity and irritancy. pharmacy180.com

The following table summarizes the general SAR findings for benzoic acid derivatives from the literature, which can be extrapolated to hypothesize the effects of modifications to this compound.

| Structural Modification | Observed Effect on Biological Activity | Potential Implication for this compound Analogues |

| Position of Hydroxyl Group | A hydroxyl group at the 2-position of benzoic acid derivatives enhances α-amylase inhibitory activity. mdpi.com | Analogues with a hydroxyl group at different positions may exhibit varied activity. |

| Nature of Ring Substituents | Electron-donating groups (amino, alkoxy) in the ortho or para positions of the aryl ring in local anesthetics enhance activity. pharmacy180.com | The amino and hydroxyl groups in this compound are likely crucial for its potential biological activity. |

| Ester vs. Amide Linker | Amides are generally more resistant to metabolic hydrolysis than esters. pharmacy180.com | Converting the methyl ester of the target compound to an amide could increase its metabolic stability. |

| Branching of Alkyl Chain | Branching in the linker region can increase the duration of action of local anesthetics. pharmacy180.com | Introducing branching in the methyl group of the ester could potentially modify the pharmacokinetic profile. |

Rational Design and Synthesis of Novel Pharmacophores

The rational design of novel pharmacophores based on a lead compound like this compound involves a deep understanding of its structure-activity relationships and the topology of the target's active site. Computational methods such as 3D-QSAR and molecular docking are powerful tools in this process. researchgate.netnih.govmdpi.com

The synthesis of bioactive derivatives often begins with a readily available starting material, such as 4-hydroxybenzoic acid or its esters. nih.gov Chemical modifications are then systematically introduced to explore the chemical space around the core scaffold. For example, a series of benzaldehyde (B42025) thiosemicarbazone, benzaldehyde, and benzoic acid derivatives were synthesized to investigate their inhibitory effects on phenoloxidase. nih.gov Similarly, novel tri-aryl imidazole-benzene sulfonamide hybrids were designed as selective carbonic anhydrase inhibitors. researchgate.net

The synthesis of derivatives of this compound could involve several strategies:

Modification of the ester group: The methyl ester could be converted to other alkyl esters or to amides to alter lipophilicity and metabolic stability.

Substitution on the amino group: The primary amine could be alkylated or acylated to explore the impact on binding and activity.

Introduction of substituents on the aromatic ring: Further substitution on the benzene ring could be explored to optimize interactions with the target enzyme.

The synthesis of such novel derivatives, followed by biological evaluation, is a key strategy in the discovery of new and more potent therapeutic agents. mdpi.comnih.govnih.gov

Investigation of Anti-inflammatory and Antioxidant Properties

While direct studies on the anti-inflammatory and antioxidant properties of this compound are not abundant, the activities of structurally related compounds, particularly hydroxybenzoic acid derivatives, have been investigated.

Anti-inflammatory Properties:

Several benzoic acid derivatives have demonstrated anti-inflammatory activity. nih.gov The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov For example, conjugation of NSAIDs with 3,4,5-trimethoxybenzyl alcohol has been shown to enhance their anti-inflammatory activity. nih.gov Furthermore, some 2-aminothiophene analogs have been synthesized and shown to possess anti-inflammatory potential. openanesthesia.org The structural similarity of this compound to these compounds suggests it may also possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways. The amino and hydroxyl groups could play a role in interacting with the active sites of inflammatory enzymes.

Antioxidant Properties:

The antioxidant activity of phenolic compounds is well-established and is primarily attributed to their ability to scavenge free radicals. nih.govmdpi.comresearchgate.netresearchgate.netyoutube.com The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single electron transfer (SET). mdpi.com The presence of a hydroxyl group on the aromatic ring is a key feature for antioxidant activity. The antioxidant potential of various hydroxybenzoic acid derivatives has been studied, and their efficacy is influenced by the number and position of hydroxyl groups. nih.gov The amino group can also contribute to antioxidant activity. Therefore, this compound, possessing both a hydroxyl and an amino group, is likely to exhibit antioxidant properties.

The following table summarizes the reported anti-inflammatory and antioxidant activities of compounds structurally related to this compound.

| Compound/Derivative | Biological Activity | Observed Mechanism/Effect |

| Benzoic Acid Derivatives | Anti-inflammatory | Inhibition of secretory phospholipase A2 (sPLA2). nih.gov |

| 2-Aminothiophene Analogs | Anti-inflammatory | Inhibition of neutrophil activity. openanesthesia.org |

| Hydroxybenzoic Acids | Antioxidant | Free radical scavenging. nih.gov |

| 2-Amino-5-methylthiazol derivatives | Antioxidant | Scavenging of DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radicals. frontiersin.org |

Drug Metabolism Studies Utilizing the Compound as a Substrate

The primary route of metabolism for many ester-containing drugs is hydrolysis by esterases present in the plasma, liver, and other tissues. nih.gov For this compound, this would likely result in the formation of 2-amino-4-hydroxybenzoic acid and methanol (B129727).

Furthermore, the aromatic ring of the molecule is susceptible to metabolism by the cytochrome P450 (CYP) enzyme system, which is predominantly located in the liver. openanesthesia.orgyoutube.comyoutube.com Phase I reactions catalyzed by CYP enzymes often involve oxidation, reduction, or hydrolysis to introduce or unmask functional groups, making the compound more polar and easier to excrete. youtube.comyoutube.com For an aminobenzoic acid derivative, potential CYP-mediated reactions could include hydroxylation of the aromatic ring or N-dealkylation if the amino group were substituted.

Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions, where endogenous molecules such as glucuronic acid, sulfate, or amino acids are attached to the functional groups. youtube.com This further increases the water solubility of the compound, facilitating its elimination from the body. Given the presence of a hydroxyl and an amino group, this compound and its initial metabolites would be prime candidates for glucuronidation and sulfation.

The use of mechanism-based inhibitors of cytochrome P450, such as 1-aminobenzotriazole, is a common strategy to determine the involvement of CYP enzymes in the metabolism of a compound. nih.gov

Applications in Advanced Materials Science

Development of Nonlinear Optical (NLO) Materials

There is no available research data on the nonlinear optical properties of Methyl 2-amino-4-hydroxybenzoate.

Assessment of Third-Order Nonlinear Optical Parameters (Z-scan analysis)

No studies presenting Z-scan analysis to determine the nonlinear refractive index (n₂), nonlinear absorption coefficient (β), or third-order nonlinear susceptibility (χ⁽³⁾) for this compound have been found in the scientific literature.

Evaluation of Second Harmonic Generation (SHG) Efficiency

There is no published data on the evaluation of the second harmonic generation (SHG) efficiency of this compound, which is a key metric for second-order NLO materials.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Although this compound is identified as a potential ligand for MOF synthesis, there are no specific examples in the literature of its successful incorporation into such frameworks. ambeed.com Research in this area has predominantly focused on related isomers, such as 3-amino-4-hydroxybenzoic acid.

Synthesis of Metal-Organic Frameworks with Amino-hydroxybenzoate Ligands

No specific synthesis protocols, whether solvothermal, microwave-assisted, or other methods, have been reported for the creation of MOFs using this compound as the primary organic linker.

Characterization of Magnetic Properties of Coordination Polymers

As there are no reported coordination polymers or MOFs synthesized from this compound, no data exists on the magnetic properties, such as single-molecule magnet (SMM) behavior or magnetic coupling, for any such derived materials.

Investigation of Photoluminescent Properties of MOFs

In the absence of any synthesized MOFs using this specific ligand, there has been no investigation into their potential photoluminescent properties. Therefore, data on emission spectra, quantum yields, or sensing capabilities are not available.

Optoelectronic Applications and Device Fabrication Potential

The unique molecular structure of this compound, which incorporates both electron-donating (amino and hydroxyl) and electron-withdrawing (methyl ester) groups on an aromatic ring, suggests its significant potential for applications in optoelectronics. This field leverages the interaction of light and electronic materials. The arrangement of these functional groups facilitates intramolecular charge transfer (ICT), a key phenomenon for various optoelectronic properties. nih.govrsc.org Following photoexcitation, molecules like aminobenzoate derivatives can form a zwitterionic species, which is crucial for applications such as nonlinear optics and photoluminescence. nih.gov

Nonlinear Optical (NLO) Properties

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in optical signal processing, optical computing, and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with a strong donor-acceptor character. In this compound, the amino and hydroxyl groups act as electron donors, while the methyl ester group, in conjunction with the benzene (B151609) ring, acts as an electron acceptor. This donor-acceptor architecture can lead to a large molecular hyperpolarizability.

The efficiency of an NLO material also depends on the crystalline arrangement of the molecules. For a material to exhibit second-order NLO effects, it must crystallize in a non-centrosymmetric space group. The crystal structures of related benzoate (B1203000) compounds, such as methyl 4-hydroxybenzoate (B8730719) and a coumarin (B35378) derivative of methyl 2-aminobenzoate (B8764639), have been studied, revealing monoclinic and orthorhombic systems, respectively. nih.govnih.gov The specific crystal symmetry of this compound would need to be determined to fully assess its potential as a bulk NLO material.

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| Methyl 4-hydroxybenzoate | Monoclinic | Cc / P21/c | Exhibits polymorphism nih.gov |

| Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate | Orthorhombic | Pca21 | Synthesized from methyl 2-aminobenzoate nih.gov |

Photoluminescence and Sensory Applications

Derivatives of aminobenzoic acid are known to exhibit fluorescence, and their emission properties are often sensitive to the local environment, such as solvent polarity and pH. nih.govresearchgate.net This solvatochromism makes them promising candidates for use as fluorescent probes and chemical sensors. The photophysical properties of para-aminobenzoic acid (PABA) and its derivatives have been a subject of study, revealing that they can undergo intramolecular charge transfer upon photoexcitation. nih.govresearchgate.net The fluorescence quantum efficiencies and lifetimes of these compounds are key parameters in determining their suitability for such applications. For instance, the revelation of highly solvent-sensitive fluorescence emission from some aminobenzoate analogs suggests their potential in designing sensory materials for probing the polarity and hydrogen bonding character of their surroundings. rsc.org

| Property | Observation in PABA Derivatives | Potential Implication for this compound |

|---|---|---|

| Intramolecular Charge Transfer (ICT) | Observed upon photoexcitation nih.gov | Potential for large change in dipole moment, useful for NLO and sensing |

| Fluorescence | Emission is sensitive to solvent polarity and pH nih.govresearchgate.net | Could be developed as a fluorescent probe or environmental sensor |

| Excited State Dynamics | Can be influenced by solute-solvent hydrogen bonding rsc.org | The hydroxyl and amino groups offer sites for hydrogen bonding, potentially tuning the photophysical response |

Device Fabrication Potential

The fabrication of optoelectronic devices often involves the deposition of thin films of the active material onto a substrate. Aminobenzoic acid derivatives have shown promise in this area. For example, 4-(acetyl amino)-2-aminobenzoic acid has been successfully used to form self-assembled monolayers (SAMs) on indium tin oxide (ITO) surfaces. tandfonline.com This technique allows for the creation of well-ordered molecular layers, which is crucial for the performance of many electronic devices.

Furthermore, aminobenzoic acids can be electropolymerized to form conducting polymers. researchgate.net These polymers have a range of potential applications due to their combined chemical, electrical, and optical properties. The ability to form both well-defined monolayers and conducting polymers from aminobenzoic acid structures highlights the versatility of this class of compounds in device fabrication. The presence of reactive sites (amino and hydroxyl groups) on this compound could allow for its incorporation into polymeric structures or its attachment to surfaces for the creation of functional thin films for various optoelectronic applications.

Analytical Method Development and Reference Standard Applications

Chromatographic Techniques for Detection and Quantification (e.g., Gas Chromatography-Flame Ionization Detector, High-Performance Liquid Chromatography)

Chromatographic methods are central to the analysis of Methyl 2-amino-4-hydroxybenzoate, offering high resolution and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques employed for its separation and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a widely used method for analyzing polar aromatic compounds like this compound. The separation is typically achieved on a C8 or C18 column. The mobile phase composition, pH, and flow rate are optimized to achieve good separation from other components in the matrix. Detection is commonly performed using a UV detector, as the aromatic ring and chromophoric groups in the molecule allow for strong absorbance at specific wavelengths, such as 254 nm.

A typical RP-HPLC method for a related compound, Methyl 4-hydroxybenzoate (B8730719), uses a mobile phase consisting of a methanol (B129727) and water mixture, with the pH adjusted to 4.8. The method demonstrates good linearity over a concentration range of 10-120 µg/mL, indicating its suitability for quantitative analysis. The retention time for Methyl 4-hydroxybenzoate under these specific conditions was 5.34 minutes, showcasing an efficient and relatively rapid analysis. For complex matrices like human plasma, ion-pair extraction techniques can be employed prior to HPLC analysis to isolate the target analyte and improve sensitivity.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C8 (L7), 25cm x 4.6mm, 5 µm | |

| Mobile Phase | Methanol:Water (45:55 v/v), pH adjusted to 4.8 | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Injection Volume | 20 µL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.